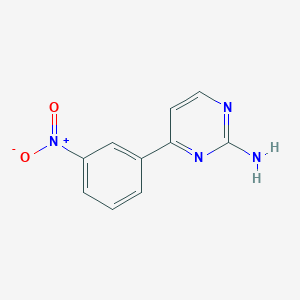

4-(3-Nitrophenyl)pyrimidin-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-(3-nitrophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOLBBCMCYYTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370701 | |

| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240136-69-0 | |

| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 4 3 Nitrophenyl Pyrimidin 2 Amine

Retrosynthetic Analysis of the 4-(3-Nitrophenyl)pyrimidin-2-amine Core

A retrosynthetic analysis of this compound reveals several key disconnection points, suggesting various forward synthetic strategies. The primary disconnection breaks the pyrimidine (B1678525) ring, leading back to three fundamental building blocks: a 1,3-dicarbonyl compound or its equivalent, an aldehyde (specifically 3-nitrobenzaldehyde), and a source of the amine and amidine functionalities, typically guanidine (B92328). researchgate.net This three-component assembly is a hallmark of many pyrimidine syntheses.

Another logical disconnection is at the C-N bond of the 2-amino group, suggesting a late-stage amination of a pre-formed 4-(3-nitrophenyl)pyrimidine (B8775074) core. This approach would involve a suitable leaving group at the 2-position of the pyrimidine ring, which can be displaced by an amine.

Finally, the bond between the phenyl and pyrimidine rings can be disconnected. This suggests a cross-coupling strategy where a pyrimidine-2-amine moiety is coupled with a 3-nitrophenyl derivative, or vice versa. Each of these retrosynthetic pathways informs the synthetic methodologies discussed in the following sections.

Classical and Modern Synthetic Methodologies for Pyrimidine Amines

The synthesis of pyrimidine amines can be achieved through a variety of classical and modern methods, each with its own advantages and limitations.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, often involving the reaction of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or its derivatives, such as guanidine. nih.govfoliamedica.bgnih.gov This approach, famously known as the Biginelli reaction, provides a direct route to dihydropyrimidines, which can then be oxidized to the aromatic pyrimidine. nih.govwikipedia.org

In the context of synthesizing this compound, a common method involves the condensation of a chalcone (B49325) with guanidine. Specifically, (E)-1-(aryl)-3-(3-nitrophenyl)prop-2-en-1-ones can be reacted with guanidine nitrate (B79036) in the presence of a base like sodium hydroxide (B78521) to yield the desired 4-(3-nitrophenyl)-6-arylpyrimidin-2-amines. tandfonline.com The reaction typically proceeds through a Michael addition of guanidine to the chalcone, followed by cyclization and dehydration. researchgate.net The use of guanidine hydrochloride is also a prevalent and efficient method for this type of transformation. researchgate.net

The reaction conditions for these cyclocondensations can vary, with some methods employing refluxing ethanol (B145695) for several hours. tandfonline.com The versatility of this method allows for the synthesis of a wide array of substituted pyrimidine derivatives by simply changing the starting aldehyde and ketone. nih.gov

Cross-Coupling Approaches (e.g., Palladium-Catalyzed Amination)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides or triflates, providing a versatile route to aryl amines. wikipedia.org

For the synthesis of this compound, a Buchwald-Hartwig approach could involve the amination of a 2-halo-4-(3-nitrophenyl)pyrimidine with a suitable amine source. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligand, and base. mdpi.comnih.gov For instance, dichlorobis(triphenylphosphine)Pd(II) with a ligand like Xantphos and a base such as sodium tert-butoxide has been successfully used for the N-arylation of aminopyrimidines. mdpi.comnih.gov This method offers a complementary strategy to cyclocondensation, especially when the desired amine functionality is complex or sensitive to the conditions of ring formation.

The scope of the Buchwald-Hartwig amination is broad, tolerating a variety of functional groups. libretexts.org This makes it a valuable tool for late-stage functionalization in the synthesis of complex molecules.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. rasayanjournal.co.inijper.org The Biginelli reaction is a classic example of a three-component reaction used for pyrimidine synthesis. nih.govwikipedia.org

Modern MCRs for pyrimidine synthesis often utilize catalysts to improve efficiency and regioselectivity. For instance, an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.orgnih.govorganic-chemistry.org This sustainable method proceeds through a series of condensation and dehydrogenation steps. nih.govbohrium.com Another approach involves a three-component coupling of a substituted enamine, an orthoester, and ammonium (B1175870) acetate. ijper.org

These reactions are particularly attractive for creating libraries of diverse compounds for drug discovery, as they allow for the rapid assembly of complex structures from simple starting materials. acs.orgnih.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of environmentally friendly or "green" synthetic methods. benthamdirect.com These approaches aim to reduce the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. rasayanjournal.co.inpowertechjournal.com

For pyrimidine synthesis, several green chemistry strategies have been developed:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in pyrimidine synthesis. tandfonline.comacs.org For example, the Biginelli condensation can be efficiently carried out under microwave conditions, often in solvent-free or minimal solvent systems. foliamedica.bgtandfonline.comsemanticscholar.org This technique has been used to synthesize various bioactive pyrimidine derivatives, including thiazolopyrimidines. nih.gov

Ultrasound-Induced Synthesis: Sonication provides another energy-efficient method for promoting chemical reactions. benthamdirect.com

Solvent-Free and Mechanical Methods: Performing reactions without a solvent or using mechanical methods like ball milling can significantly reduce the environmental impact of a synthesis. rasayanjournal.co.innih.gov

Use of Greener Catalysts and Solvents: The development of reusable catalysts and the use of environmentally benign solvents like water or ionic liquids are key aspects of green chemistry. rasayanjournal.co.inresearchgate.net For instance, guanidine hydrochloride has been used as a catalyst for the synthesis of pyrazolopyranopyrimidines in aqueous conditions. researchgate.net

These green approaches offer sustainable alternatives to traditional synthetic methods, leading to more efficient and environmentally responsible processes for producing pyrimidine derivatives. rasayanjournal.co.inbenthamdirect.com

Targeted Synthesis of this compound and Related Isomers

The targeted synthesis of this compound can be achieved through the cyclocondensation of 3-nitrobenzaldehyde (B41214), a suitable ketone, and guanidine. One reported method involves the reaction of 3-nitrobenzaldehyde with an appropriate acetophenone (B1666503) to form a chalcone, which is then cyclized with guanidine nitrate to yield the desired product. tandfonline.com

The synthesis of isomers, such as 4-(2-nitrophenyl)pyrimidin-2-amine (B3082448) and 4-(4-nitrophenyl)pyrimidin-2-amine, can be accomplished using the same general synthetic strategies, simply by starting with the corresponding 2-nitrobenzaldehyde (B1664092) or 4-nitrobenzaldehyde. The choice of starting aldehyde directly dictates the position of the nitro group on the phenyl ring of the final product.

For instance, the synthesis of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives has been reported through the reaction of chalcones with guanidine. researchgate.net Similarly, a series of N-(substituted phenyl)-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized via a Biginelli condensation, highlighting the versatility of these methods for creating various nitrophenyl-substituted pyrimidines. foliamedica.bgsemanticscholar.org

The table below summarizes the key starting materials for the synthesis of these isomers via a chalcone-guanidine cyclocondensation route.

| Target Compound | Aldehyde | Ketone |

| This compound | 3-Nitrobenzaldehyde | Acetone |

| 4-(2-Nitrophenyl)pyrimidin-2-amine | 2-Nitrobenzaldehyde | Acetone |

| 4-(4-Nitrophenyl)pyrimidin-2-amine | 4-Nitrobenzaldehyde | Acetone |

The chemical compound this compound is a notable pyrimidine derivative, characterized by a 3-nitrophenyl group attached to the 4-position of a pyrimidin-2-amine core. Its molecular formula is C₁₀H₈N₄O₂, and it has a molecular weight of 216.20 g/mol . This compound is also known by the alternative name 2-Amino-4-(3-nitrophenyl)pyrimidine.

Post-Synthetic Modifications and Functionalization

Once the core structure of this compound is synthesized, it can undergo various post-synthetic modifications to create a library of derivatives with potentially enhanced or novel biological activities. These modifications can be strategically directed towards the amine group, the nitro group, or the phenyl ring.

Amine Group Derivatization

The primary amine group at the 2-position of the pyrimidine ring is a versatile site for derivatization. It can readily undergo a variety of reactions to introduce new functional groups and structural motifs.

Acylation: The amine group can be acylated using acid halides or anhydrides to form amides. This can be achieved with a range of alkanoic acids or aryl acids. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding N-acetyl derivative. These reactions are typically straightforward and allow for the introduction of various acyl groups, potentially influencing the compound's solubility and biological interactions.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, can furnish sulfonamide derivatives. These modifications can significantly alter the electronic properties and steric bulk around the pyrimidine core.

Alkylation and Arylation: The amine group can also be a target for N-alkylation or N-arylation reactions, though these may require more specific conditions to control the degree of substitution and avoid side reactions.

A summary of potential amine group derivatization reactions is presented in the table below.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acid Halide/Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine |

| Arylation | Aryl Halide (with catalyst) | Diaryl/Alkyl-Aryl Amine |

Nitro Group Transformations

The nitro group on the phenyl ring is a key functional handle that can be transformed into a variety of other groups, significantly diversifying the chemical space of the derivatives.

Reduction to an Amine: The most common and impactful transformation of the nitro group is its reduction to an amine (—NH₂). This conversion dramatically changes the electronic nature of the substituent from strongly electron-withdrawing to electron-donating. A wide array of reducing agents can be employed for this purpose, ranging from metal catalysts like palladium on carbon (Pd/C) with hydrogen gas, to metals in acidic media (e.g., Sn/HCl, Fe/HCl), and other reagents like sodium dithionite (B78146) (Na₂S₂O₄). acs.orgorganic-chemistry.org The resulting amino group can then be further functionalized through acylation, alkylation, or diazotization followed by substitution.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a nitroso (—NO) or a hydroxylamino (—NHOH) group. These intermediates are themselves reactive and can be used to synthesize other derivatives.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the phenyl ring for nucleophilic aromatic substitution, particularly for substituents located ortho and para to the nitro group. However, in the case of a meta-nitro substituent, this effect is less pronounced.

A table summarizing the transformations of the nitro group is provided below.

| Transformation | Reagent/Condition | Resulting Functional Group |

| Full Reduction | H₂, Pd/C; Sn/HCl; Fe/HCl | Amine (—NH₂) |

| Partial Reduction | Controlled reducing agents | Nitroso (—NO), Hydroxylamino (—NHOH) |

The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamino intermediates. nih.gov These intermediates can be reactive and may lead to the formation of other products depending on the reaction conditions. nih.gov

Substitutions on the Phenyl Ring

The existing nitro group on the phenyl ring directs further electrophilic aromatic substitution to the meta positions (relative to the pyrimidine ring attachment point). However, the ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group.

Further Nitration: While challenging, it might be possible to introduce a second nitro group onto the phenyl ring under harsh nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid).

Halogenation: Halogenation reactions, such as bromination or chlorination, could potentially be achieved, with the new substituent also being directed to a meta position relative to the existing nitro group.

It is important to note that the pyrimidine ring itself is an electron-deficient system, which can also influence the reactivity of the attached phenyl ring. The specific conditions for these substitution reactions would need to be carefully optimized to achieve the desired products.

Biological Evaluation and Pharmacological Profiling

Antimicrobial Activity Investigations

Pyrimidine (B1678525) derivatives are recognized for their potential to combat microbial pathogens. nih.gov The introduction of a nitrophenyl group, an electron-withdrawing moiety, has been noted in related structures to enhance antimicrobial activity.

Research into pyrimidine-based compounds has demonstrated notable antibacterial potential. nih.gov A study focused on a series of novel 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives revealed significant activity against a panel of pathogenic bacteria. The efficacy of these compounds was determined by their minimum inhibitory concentration (MIC), with several derivatives showing potency comparable or superior to the standard drug, Cefadroxil. nih.gov

The investigation highlighted that specific substitutions on the pyrimidine scaffold were crucial for enhanced antibacterial effects. For instance, derivatives containing chloro, bromo, and nitro substitutions exhibited strong inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, compounds featuring a 4-chlorophenyl or 3-nitrophenyl group were among the most effective. nih.gov

| Compound Derivative | S. aureus (MIC, µmol/mL) | B. subtilis (MIC, µmol/mL) | E. coli (MIC, µmol/mL) | K. pneumoniae (MIC, µmol/mL) |

| s7 (4-chlorophenyl) | 0.04 | 0.04 | 0.09 | 0.09 |

| s8 (2,4-dichlorophenyl) | 0.04 | 0.04 | 0.08 | 0.08 |

| s11 (4-bromophenyl) | 0.04 | 0.04 | 0.08 | 0.08 |

| s14 (3-nitrophenyl) | 0.04 | 0.04 | 0.09 | 0.09 |

| Cefadroxil (Standard) | 0.14 | 0.07 | 0.28 | 0.14 |

Data sourced from a study on 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives. nih.gov

The same family of 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives was also evaluated for its antifungal properties against various fungal strains. nih.gov Similar to the antibacterial findings, certain substitutions proved critical for potent antifungal activity. Derivatives with halogen and nitro groups were particularly effective, showing lower MIC values than the standard antifungal agent, Fluconazole. nih.gov

The results underscore the potential of the pyrimidine scaffold in developing new antifungal agents. The compound with a 3-nitrophenyl substituent, closely related to the subject of this article, demonstrated significant efficacy against Aspergillus niger and Candida albicans. nih.gov

| Compound Derivative | A. niger (MIC, µmol/mL) | C. albicans (MIC, µmol/mL) |

| s7 (4-chlorophenyl) | 0.09 | 0.04 |

| s8 (2,4-dichlorophenyl) | 0.08 | 0.04 |

| s11 (4-bromophenyl) | 0.08 | 0.04 |

| s14 (3-nitrophenyl) | 0.09 | 0.04 |

| Fluconazole (Standard) | 0.16 | 0.08 |

Data sourced from a study on 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives. nih.gov

Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including antiviral potential. nih.gov Research into related heterocyclic structures, such as pyrimido[4,5-d]pyrimidines, has shown that specific structural modifications can lead to selective efficacy against certain viruses, including human coronaviruses HCoV-229E and HCoV-OC43. mdpi.com While direct antiviral data for 4-(3-Nitrophenyl)pyrimidin-2-amine is not extensively detailed in the reviewed literature, the established antiviral activity of the broader pyrimidine class suggests a potential avenue for future investigation. nih.govmdpi.com

Anticancer Research Applications

The pyrimidine scaffold is a key component in numerous anticancer agents, and derivatives of this compound have been a subject of interest in oncology research. nih.gov These compounds are often investigated for their ability to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases.

The cytotoxic potential of pyrimidine derivatives has been evaluated against various cancer cell lines. In a notable study, a series of 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives underwent in vitro cytotoxicity screening using the Sulforhodamine B (SRB) assay. nih.gov The results revealed that these compounds exhibited good anticancer potential. nih.gov

One derivative, compound s3 , which features a 4-hydroxy-3-methoxyphenyl substitution, displayed particularly significant anticancer activity, with an IC₅₀ value comparable to the reference drug, 5-Fluorouracil. nih.gov This highlights the therapeutic potential of this class of compounds in cancer research.

The anticancer research on pyrimidine derivatives has often focused on specific types of cancer, demonstrating cell line specificity.

Human Colorectal Carcinoma (HCT-116): A significant portion of the research on 4,4′-(1,4-phenylene)bis(pyrimidin-2-amine) derivatives has centered on their efficacy against the HCT-116 cell line. nih.gov The study demonstrated that while many derivatives had good activity, compound s3 was a standout, with an IC₅₀ of 1.16 µmol/mL, nearing the 0.83 µmol/mL IC₅₀ of 5-Fluorouracil. nih.gov

| Compound | Target Cell Line | IC₅₀ (µmol/mL) |

| s3 (4-hydroxy-3-methoxyphenyl derivative) | HCT-116 | 1.16 |

| 5-Fluorouracil (Reference Drug) | HCT-116 | 0.83 |

Data sourced from a cytotoxicity study against the human colorectal carcinoma cell line. nih.gov

Other Cell Lines: While the provided sources focus heavily on HCT-116, the broader family of pyrimidine derivatives has been studied against a wide array of cancer cell lines. mdpi.comnih.govnih.gov For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been tested against breast cancer lines like MCF-7 and MDA-MB-231, and phenylpyrazolo[3,4-d]pyrimidine analogs have been evaluated against liver cancer (HePG-2) and breast cancer (MCF-7) cell lines. mdpi.comnih.gov These studies indicate that the anticancer activity of pyrimidine-based compounds is not limited to a single cell line but spans a variety of cancer types. mdpi.comnih.gov

Apoptosis Induction

The ability to induce apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. While direct studies on the apoptosis-inducing capability of this compound are limited, research on structurally related compounds provides significant insights. For instance, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives, which share a similar aryl-heterocycle-amine core structure, have been identified as potent inducers of apoptosis through the dual inhibition of c-MET and VEGFR-2 kinases.

One particularly potent compound from this series, designated as 2n, demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov This compound was shown to induce apoptosis by arresting the cell cycle in the G2/M phase. Further investigation revealed that it modulates the expression of key apoptosis-related genes. Specifically, it upregulates the expression of the tumor suppressor gene p53 and pro-apoptotic proteins like Bax and caspases 3 and 9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This targeted modulation of apoptotic pathways led to a substantial increase in cell death in cancer cells. nih.gov

Table 1: Effect of Compound 2n on Apoptosis-Related Gene Expression in MCF-7 Cells

| Gene | Fold Change in Expression | Role in Apoptosis |

|---|---|---|

| p53 | 8.01-fold increase | Tumor suppressor; activates apoptosis |

| Bax | 7.1-fold increase | Pro-apoptotic |

| Caspase-3 | 8.2-fold increase | Executioner caspase |

| Caspase-9 | 10.6-fold increase | Initiator caspase (intrinsic pathway) |

| Bcl-2 | Downregulated | Anti-apoptotic |

Data sourced from a study on 1,3-diphenylurea appended aryl pyridine derivatives. nih.gov

These findings suggest that the core structure, when appropriately substituted, can be a powerful scaffold for developing agents that trigger apoptosis in cancer cells.

Anti-inflammatory Potential

Pyrimidine derivatives are well-recognized for their anti-inflammatory properties. nih.govnih.gov Several pyrimidine-based drugs, such as proquazone (B1679723) and epirizole, are used clinically for their anti-inflammatory effects. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. nih.gov

Recent research has focused on developing novel pyrimidine derivatives with enhanced anti-inflammatory activity. A study on a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative demonstrated significant anti-inflammatory effects in several animal models. nih.gov This compound was found to inhibit nuclear factor-κB (NF-κB), a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov In a model of acute hepatitis, this derivative suppressed the production of tumor necrosis factor-α (TNF-α) and prevented early death in a dose-dependent manner. nih.gov

Furthermore, studies on pyrrolo[2,3-d]pyrimidine derivatives have shown that specific substitutions are critical for anti-inflammatory activity. For example, converting 4-chloro-pyrrolo[2,3-d]pyrimidines, which are inactive, to their 4-hydrazino derivatives can impart significant anti-inflammatory properties, particularly when a methoxyphenyl group is present at position 7. researchgate.net This highlights the importance of the substituent at the 4-position of the pyrimidine ring system for modulating anti-inflammatory responses.

Other Reported Biological Activities of Pyrimidine Derivatives

The versatility of the pyrimidine scaffold extends to a wide array of other biological activities.

Anti-diabetic Activity: Pyrimidine derivatives have emerged as promising candidates for the management of diabetes mellitus. nih.govnih.gov They can target several key pathways involved in glucose homeostasis. nih.gov Research has shown that these compounds can act as inhibitors of dipeptidyl peptidase-4 (DPP-4), α-glucosidase, and α-amylase. nih.govmdpi.com The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy as it delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. mdpi.comremedypublications.com Some fused pyrimidine derivatives have shown promising results in animal models, significantly lowering serum glucose and cholesterol levels. nih.gov

Table 2: Anti-diabetic Mechanisms of Pyrimidine Derivatives

| Target/Mechanism | Therapeutic Effect | Reference |

|---|---|---|

| DPP-4 Inhibition | Increases incretin (B1656795) levels, enhancing insulin (B600854) secretion. | nih.gov |

| α-Glucosidase/α-Amylase Inhibition | Delays carbohydrate digestion and glucose absorption. | nih.govmdpi.com |

| PPAR-γ Agonism | Improves insulin sensitivity. | nih.gov |

| GLP-1 Receptor Activation | Stimulates glucose-dependent insulin secretion. | nih.gov |

Anti-HIV Activity: The pyrimidine core is central to many antiretroviral drugs. A number of pyrimidine nucleoside analogues have been synthesized and shown to be potent and selective inhibitors of HIV replication. nih.gov These compounds, such as 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) and 3'-azido-2',3'-dideoxy-5-methylcytidine (AzddMeCyd), act by targeting key enzymes in the viral life cycle. nih.gov More recent efforts have focused on designing non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, 2,4,5-trisubstituted pyrimidines have been developed as highly potent HIV-1 NNRTIs with improved activity against resistant viral strains. acs.org Uridine, a fundamental pyrimidine nucleoside, and its analogs have also demonstrated the ability to abolish mitochondrial toxicity caused by some antiretroviral therapies. dovepress.com

Anthelmintic Activity: Helminth infections remain a significant global health problem, and pyrimidine derivatives offer a potential source of new anthelmintic agents. researchgate.net Studies have demonstrated that pyrimidines bearing sulphonamide and carboxamide moieties possess in vitro anthelmintic properties. shd-pub.org.rs In tests against earthworms, some of these synthesized compounds showed significant activity, causing paralysis and death in times comparable to the standard drug albendazole. shd-pub.org.rs Another class, 4,6-disubstituted pyrimidine-2-ones, have also been reported as effective against various helminths. derpharmachemica.com The mechanism of action for some pyrimidine-based anthelmintics, like Pyrantel Pamoate, involves neuromuscular blockade, leading to spastic paralysis of the worms. derpharmachemica.com

Table 3: In Vitro Anthelmintic Activity of Selected Pyrimidine Sulphonamide Carboxamide Derivatives

| Compound | Mean Paralyzing Time (min) at 100 mg/mL | Mean Death Time (min) at 100 mg/mL |

|---|---|---|

| 21a | 15 | 18 |

| 21c | 14 | 16 |

| 21g | 19 | 20 |

| Albendazole (Standard) | 10 | 13 |

Data from a study on pyrimidine derivatives bearing sulphonamide and carboxamide moieties. shd-pub.org.rs

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. While specific SAR studies for this compound are not extensively documented, analysis of related pyrimidine analogues provides valuable insights into the structural requirements for various biological activities. nih.gov

The position and nature of substituents on the pyrimidine ring are critical determinants of biological effect. nih.gov For instance, in the context of antitubercular activity, SAR studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives revealed that substitution at the C-4 position is key. The introduction of various aromatic and alkyl groups at this position significantly influences the minimum inhibitory concentration against Mycobacterium tuberculosis. nih.gov The most potent derivative in one such study was N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, highlighting the favorability of a bulky, lipophilic group at this position. nih.gov

Similarly, for anti-inflammatory activity in pyrrolo[2,3-d]pyrimidines, the conversion of a 4-chloro group to a 4-hydrazino group was essential for activity. researchgate.net This indicates that a hydrogen bond-donating group at the C-4 position can be vital for interaction with the biological target.

Regarding the phenyl ring of this compound, the position and electronic nature of the substituent are important. In SAR studies of 4-aminoquinolines, electron-withdrawing groups at the 7-position (analogous to the meta-position of the phenyl ring relative to the pyrimidine) were found to be important for activity against hemozoin formation, a target in malaria. nih.gov This suggests that the nitro group in this compound, being strongly electron-withdrawing, likely plays a significant role in its biological profile. Quantitative SAR (QSAR) models of other heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines have also identified descriptors related to lipophilicity (slogP) and molecular shape as being critical for predicting biological activity. mdpi.com

Substituents on the 2-amino group: Modification could alter solubility, hydrogen bonding capacity, and steric interactions.

The 4-(3-nitrophenyl) group: Altering the substituent on the phenyl ring (e.g., position, electronic properties) could fine-tune activity. Replacing the phenyl ring with other aromatic or heterocyclic systems could lead to new activities.

Elucidation of Molecular Mechanisms of Action

The molecular mechanism of action for this compound is believed to involve the inhibition or activation of specific molecular targets, such as enzymes or receptors, which in turn leads to a variety of biological effects. Research into the broader class of aminopyrimidines indicates that these compounds frequently function as competitive inhibitors at the ATP-binding sites of protein kinases. nih.govresearchgate.net The 2-amino-pyrimidine core is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-substituted phenyl group, in this case, the 3-nitrophenyl moiety, typically extends into a hydrophobic pocket, contributing to the affinity and selectivity of the molecule. nih.gov

Furthermore, studies on related pyrimidine derivatives have shown they can modulate inflammatory pathways by inhibiting key mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). rsc.orgresearchgate.net This suggests that the biological effects may not be limited to a single target but could involve a multi-faceted interaction with several cellular pathways.

Enzyme Inhibition Studies (e.g., Kinases)

Enzyme inhibition is a primary mechanism through which pyrimidine derivatives exert their effects. The class of enzymes most frequently targeted by these compounds is the protein kinases, which are pivotal in regulating nearly all cellular processes. nih.govresearchgate.net Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus for drug development.

Derivatives of aminopyrimidine have demonstrated potent inhibitory activity against a range of kinases. For example, novel pyrimidin-2-amine derivatives have been identified as highly potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, with IC50 values in the nanomolar range. nih.gov Similarly, other aminopyrimidine compounds have been developed as dual-target inhibitors of BRD4 and Polo-like kinase 1 (PLK1), both of which are critical targets in oncology. nih.gov

Studies on anilinopyrimidines, which share the core aminopyrimidine structure, have revealed selective inhibition of the class III receptor tyrosine kinase family, which includes targets like the platelet-derived growth factor receptor (PDGFR). nih.govresearchgate.net The table below summarizes the inhibitory activities of various compounds structurally related to this compound against different enzymes.

| Compound Class/Derivative | Target Enzyme(s) | Key Findings (IC₅₀) |

| Pyrimidin-2-amine Derivatives | Polo-like Kinase 4 (PLK4) | Compound 8h showed high potency with an IC₅₀ of 0.0067 µM. nih.gov |

| Aminopyrimidine-diones | Bromodomain-containing protein 4 (BRD4) / Polo-like Kinase 1 (PLK1) | Compound 7 showed significant dual inhibition with IC₅₀ values of 0.042 µM (BRD4) and 0.02 µM (PLK1). nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Cyclooxygenase (COX-1/COX-2) | Several derivatives showed selective inhibitory effects on COX-2 over COX-1. rsc.org |

| 4-Anilinopyrimidines | Class III Receptor Tyrosine Kinases (e.g., PDGFRβ) | Selectively targeted members of this kinase family. nih.govresearchgate.net |

| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VEGFR2, Topoisomerase-II | Compound 5i was a potent dual EGFR/VEGFR2 inhibitor (IC₅₀ = 0.3 µM and 7.60 µM, respectively). mdpi.com |

| 2-(N-(3-nitrophenyl)...)aminoacetohydroxamic acids | Urease | Derivative d7 was a highly active inhibitor with an IC₅₀ of 0.13 µM. nih.gov |

This table is interactive. Click on the headers to sort.

Receptor Binding Assays

Beyond direct enzyme inhibition, aminopyrimidine derivatives have been investigated for their ability to bind to cell surface receptors. Radioligand binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor.

A study on a series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, which are structurally analogous to this compound, identified them as potent and selective antagonists of the A₂B adenosine (B11128) receptor. nih.gov One compound from this series demonstrated a high affinity for the human A₂B receptor with a Ki value of 17 nM. nih.gov It showed significant selectivity over other adenosine receptor subtypes (A₁, A₂A, and A₃). nih.gov This highlights the potential for the aminopyrimidine scaffold to be adapted for high-affinity binding to G protein-coupled receptors (GPCRs).

| Compound Derivative | Target Receptor | Affinity (Ki) | Selectivity (IC₅₀) |

| 4'-(2-furyl)-N-pyridin-3-yl-4,5'-bipyrimidin-2'-amine | A₂B Adenosine Receptor | 17 nM | A₁ > 1000 nM, A₂A > 2500 nM, A₃ > 1000 nM nih.gov |

This table is interactive. Click on the headers to sort.

Cellular Pathway Modulation

The inhibition of specific enzymes or binding to receptors by this compound analogs translates into the modulation of critical cellular pathways. By targeting kinases like PLK1 and EGFR, these compounds can exert significant anti-proliferative effects.

For instance, the inhibition of PLK1 by aminopyrimidine derivatives has been shown to halt cell growth at the G2/M phase of the cell cycle and trigger apoptosis (programmed cell death). nih.gov This is often accompanied by the upregulation of pro-apoptotic markers like BAX and caspase-3, and the downregulation of anti-apoptotic genes like Bcl-2. nih.gov Similarly, dual inhibition of EGFR and VEGFR2 by phenylpyrazolo[3,4-d]pyrimidine analogs leads to the inhibition of tumor growth, suppression of cell migration, and induction of DNA fragmentation. mdpi.com

Furthermore, the inhibition of COX enzymes by pyrimidine compounds leads to a reduction in the production of prostaglandins, which are key mediators of inflammation. rsc.org This demonstrates that these compounds can modulate signaling pathways involved in both cell proliferation and the inflammatory response.

Investigation of Drug Resistance Mechanisms

The emergence of drug resistance is a major challenge in the treatment of various diseases, including cancer and infectious diseases. Research has explored the efficacy of pyrimidine derivatives against resistant strains. One study noted that certain derivatives of this compound maintained their effectiveness against multi-drug resistant bacterial strains, suggesting a potential role in overcoming existing resistance mechanisms. Another study on related nitrotriazolyl-pyrimidines also demonstrated activity against the ESKAPE panel of pathogens, which are known for their formidable resistance to antibiotics. mdpi.com

Potential mechanisms of resistance to pyrimidine-based inhibitors could involve the modification of the target molecule, such as mutations in the kinase domain that prevent drug binding. nih.gov Additionally, increased expression of efflux pumps that actively remove the drug from the cell can also contribute to resistance. nih.gov Understanding these mechanisms is crucial for designing next-generation inhibitors that can circumvent or overcome resistance.

Conclusion

Computational Chemistry and in Silico Modeling

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely employed in drug design to understand how a ligand, such as 4-(3-Nitrophenyl)pyrimidin-2-amine, might interact with a biological target, typically a protein or enzyme.

| Potential Protein Target | Therapeutic Area | Key Interactions Observed in Derivatives |

| Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) nih.gov | Cancer | Hydrogen bonds, Steric and Electrostatic fields |

| Tyrosine Kinases | Cancer | Inhibition of cellular signaling pathways |

| TNF-α Converting Enzyme (TACE) nih.gov | Inflammatory Diseases, Alzheimer's | Binding to the enzyme active site |

| Human Thymidylate Synthase (hTS) nih.gov | Cancer | Interaction with catalytic amino acids (e.g., Cys195) |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of a molecule's properties derived from its electronic structure.

The electronic structure of this compound dictates its reactivity and intermolecular interactions. DFT calculations are used to determine the distribution of electrons, molecular orbital energies, and electrostatic potential. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. In studies of similar nitro-substituted pyrimidines, the most negative regions (electron-rich) are typically located around the oxygen atoms of the nitro group, making them potential sites for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, the hydrogen atoms of the amine group are electron-poor and act as hydrogen bond donors.

| Calculated Property | Significance | Typical Computational Method |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | DFT (e.g., B3LYP functional) |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions, predicting interaction sites nih.gov | DFT |

| Natural Bond Orbital (NBO) Analysis | Describes charge transfer and intramolecular interactions | DFT nih.gov |

Quantum chemical calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical values help in the assignment of experimental spectra.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, corresponding to the peaks in an Infrared (IR) spectrum. This allows for the identification of characteristic functional group vibrations, such as the N-H stretching of the amine group, C=N stretching within the pyrimidine (B1678525) ring, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov This analysis provides insight into the electronic structure and donor-acceptor characteristics within the molecule. researchgate.net

| Spectroscopy Type | Predicted Properties | Typical Computational Method |

| NMR (¹H, ¹³C) | Chemical Shifts | DFT with GIAO method nih.gov |

| IR | Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net |

| UV-Vis | Electronic Absorption Wavelengths (λmax) | Time-Dependent DFT (TD-DFT) nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential for rational drug design. They involve creating mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For a class of compounds like pyrimidine derivatives, a QSAR model can predict the activity of a new analogue, such as this compound, based on its structural features.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds with known activities. nih.gov These descriptors are then used to build a regression model, often using techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). nih.gov The predictive power of the model is validated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov Such models help identify which structural features are critical for activity.

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and covalent interactions |

| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule and its fit in a binding site |

| Topological | Wiener index, Kier & Hall connectivity indices | Describes molecular branching and connectivity |

| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the physical movements of atoms and molecules over time, providing crucial information about the stability and conformational changes of the complex. mdpi.com

For a compound like this compound, an MD simulation would typically start with the best-docked pose in the active site of a target protein. The simulation then calculates the trajectory of the complex over a period, often hundreds of nanoseconds. mdpi.com Key metrics analyzed from the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand from their initial positions, indicating the stability of the complex. mdpi.com

Root Mean Square Fluctuation (RMSF): Shows the flexibility of individual amino acid residues in the protein.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the protein accessible to the solvent, which can indicate conformational changes upon ligand binding. mdpi.com

| MD Simulation Analysis | Purpose | Example Finding in Pyrimidine Derivatives |

| RMSD Analysis mdpi.com | To assess the overall stability of the protein-ligand complex over time. | Stable complexes show RMSD fluctuations of less than 0.1 nm after an initial equilibration period. mdpi.com |

| RMSF Analysis | To identify flexible or rigid regions of the protein upon ligand binding. | Binding can stabilize flexible loops in the protein's active site. |

| Hydrogen Bond Analysis | To monitor the persistence of key hydrogen bonds identified in docking. | Stable hydrogen bonds between the ligand and hinge region residues are often crucial for inhibition. mdpi.com |

| Binding Free Energy Calculation | To provide a more accurate estimation of binding affinity (e.g., using MM/PBSA or MM/GBSA). | Decomposes the total binding energy into contributions from individual residues. nih.gov |

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large chemical datasets. Virtual screening is a key application where vast libraries of compounds are computationally filtered to identify those most likely to bind to a drug target. nih.gov

This compound can be part of large chemical databases like PubChem, which are used for virtual screening campaigns. nih.gov There are several approaches to virtual screening:

Ligand-based virtual screening: This method uses the structure of a known active ligand to find other compounds with similar features. Techniques include searching for similarity in 2D fingerprints or 3D shape (pharmacophore modeling). nih.gov

Structure-based virtual screening: This involves docking every compound in a library into the 3D structure of a target protein to identify those with the best predicted binding affinity and interaction patterns. nih.gov

Compounds containing the 2-aminopyrimidine (B69317) scaffold are frequently identified as "hits" in such screening campaigns, which can then be synthesized and tested experimentally. nih.govresearchgate.net

| Screening Approach | Description | Application |

| Structure-Based Virtual Screening | Docking large compound libraries against a target protein structure. nih.gov | Identifying novel scaffolds that fit a target's binding site. |

| Ligand-Based Virtual Screening | Searching for compounds with features similar to a known active molecule. | Finding analogues when a protein structure is not available. |

| Pharmacophore Mapping | Identifying the 3D arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) required for activity. nih.gov | Designing novel molecules that fit the pharmacophore model. |

| Fragment-Based Screening | Screening smaller molecular fragments to identify those that bind to the target, which are then grown or linked to create a potent ligand. | Building a lead compound from smaller, efficient binders. |

Future Directions and Therapeutic Outlook

Optimization of 4-(3-Nitrophenyl)pyrimidin-2-amine Derivatives

The core strategy for advancing this compound from a lead compound to a clinical candidate hinges on systematic structural optimization. The position of substituents on the pyrimidine (B1678525) ring is known to greatly influence biological activity, making structure-activity relationship (SAR) studies essential. nih.gov

Research into related 4-(3-nitrophenyl)pyrimidine (B8775074) derivatives has already shown the potential of such optimization. In one study, novel derivatives with three-atom linkages at the C-5 position of the pyrimidine ring were synthesized and tested for anti-anoxic activity. nih.gov This strategic modification led to the identification of a highly potent derivative, demonstrating that targeted chemical changes can significantly enhance a desired biological effect. nih.gov By keeping the core 4-(3-nitrophenyl)pyrimidine structure, further modifications can be explored. For instance, substituting the 2-aniline ring with various electron-donating or electron-withdrawing groups could modulate the compound's activity. nih.gov Similarly, introducing different alkyl or cyclic amines at other positions on the pyrimidine core could refine its therapeutic properties. nih.gov

A summary of derivatives from a study on cerebral protective agents highlights how specific substitutions can impact activity. nih.gov

| Compound | Substituents | Activity |

| 10f | 6-methyl, 2-phenyl, 5-(pyrrolidinomethylcarbonylamino) | Most potent anti-anoxic activity (3.2 mg/kg, i.p.) |

| FK 360 | 6-methyl, 2-phenyl, 5-(4-methylpiperazin-1-ylcarbonyl) | Used as a comparison standard |

This table is based on data from a study on novel 4-(3-nitrophenyl)pyrimidine derivatives. nih.gov

Future efforts will likely focus on creating libraries of derivatives by modifying the phenyl ring and the amine group to improve potency, selectivity, and pharmacokinetic properties.

Exploration of Novel Biological Targets

While the initial activities of some 4-(3-nitrophenyl)pyrimidine derivatives have been explored, the broader pyrimidine class is known to interact with a wide range of biological targets, suggesting a rich field for further investigation. nih.gov Many pyrimidine-based compounds have been developed as potent inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

The potential for this compound derivatives to act as kinase inhibitors is a particularly promising avenue. Related pyrimidine scaffolds have shown inhibitory activity against a variety of kinases, including:

Polo-like kinase 4 (PLK4) , involved in cell cycle regulation.

Epidermal Growth Factor Receptor (EGFR) , a key target in lung cancer. mdpi.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , crucial for angiogenesis.

Cyclin-Dependent Kinases (CDKs) , which control cell cycle progression.

Ecto-nucleotidases , which are overexpressed in various cancers and immunological diseases. nih.gov

The table below summarizes key kinase targets that have been successfully inhibited by various pyrimidine-based compounds, suggesting they could be viable targets for derivatives of this compound.

| Target Enzyme Family | Specific Examples | Associated Disease |

| Polo-like Kinases | PLK4 | Cancer |

| Receptor Tyrosine Kinases | EGFR, VEGFR2 | Various Cancers |

| Cyclin-Dependent Kinases | CDKs | Cancer |

| Ecto-nucleotidases | TNAP, e5'NT | Cancer, Immunological Diseases |

This table synthesizes information on biological targets for various pyrimidine derivatives. nih.gov

Future research should involve screening this compound and its optimized derivatives against a broad panel of kinases and other relevant enzymes to uncover novel mechanisms of action and expand its potential therapeutic applications beyond its initially identified effects.

Combination Therapies

A growing strategy in treating complex diseases like cancer is the use of combination therapies to achieve synergistic effects and overcome drug resistance. researchgate.net Pyrimidine-based drugs are often prime candidates for such approaches. For instance, a patent has been filed for a combination of a 4-(3-pyridyl)-2-pyrimidine-amine derivative with a hypusination inhibitor for treating proliferative diseases like leukemia. google.com

Given that derivatives of this compound could function as kinase inhibitors, they could be paired with other anticancer agents. For example, a PLK4 inhibitor could be combined with a standard chemotherapeutic agent to attack cancer cells through two different mechanisms, potentially leading to enhanced cell death and reduced likelihood of resistance. Similarly, if a derivative is found to inhibit EGFR, it could be used alongside other drugs that target different pathways in cancer progression. The development of resistance to existing anticancer drugs is a major clinical challenge, and novel compounds that can either resensitize resistant cells or work in combination with current treatments are urgently needed. nih.gov

Advanced Computational Approaches in Drug Design

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new therapeutic agents. biointerfaceresearch.com For this compound, these approaches can provide crucial insights into its mechanism of action and guide the synthesis of more effective derivatives.

Molecular docking is a key computational technique used to predict how a molecule binds to the active site of a target protein. nih.govbiointerfaceresearch.com Studies on related pyrimidine inhibitors have used docking to understand the specific interactions—such as hydrogen bonds and hydrophobic interactions—that are critical for their inhibitory activity. For example, docking studies of aminopyrimidine derivatives targeting BRD4 and PLK1 revealed key hydrogen bonding with amino acid residues like Asn140 and Cys133, respectively. This knowledge allows medicinal chemists to design modifications that enhance these interactions, thereby improving the compound's potency and selectivity. biointerfaceresearch.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can develop mathematical models that correlate the chemical structure of compounds with their biological activity, helping to predict the potency of new, unsynthesized derivatives. nih.gov

Translational Research Perspectives

Translational research is the process of "translating" findings from basic science into medical practice and meaningful health outcomes. For a compound like this compound, this involves a clear pathway from the laboratory to potential clinical use. The initial steps include comprehensive in vitro evaluation, such as testing against various cancer cell lines to determine potency and selectivity. nih.govnih.gov

Promising compounds must then advance to in vivo studies using animal models to assess their efficacy, pharmacokinetics, and safety in a whole organism. researchgate.net For example, other pyrimidine derivatives have been tested in xenograft mouse models—where human tumors are grown in mice—to demonstrate their ability to inhibit tumor growth in a living system. researchgate.net Successful preclinical development in these models is a prerequisite for advancing a drug candidate to human clinical trials. The journey for this compound and its future derivatives will require this rigorous preclinical validation to establish a strong rationale for its investigation as a new human therapeutic. gsconlinepress.comgsconlinepress.com

常见问题

Q. What synthetic routes are commonly employed for 4-(3-nitrophenyl)pyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, derivatives like 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-(3-nitrophenyl)pyrimidin-2-amine (5m) are synthesized using a multi-step protocol involving condensation of substituted aryl aldehydes with amidines, followed by cyclization. Optimization strategies include adjusting reaction temperature (e.g., 80–100°C for 12–24 hours), solvent selection (e.g., ethanol or DMF), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Yields vary between 64–73% depending on substituent electronic effects .

Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure of this compound derivatives?

- IR spectroscopy : Key peaks include N-H stretching (~3400 cm⁻¹ for NH₂), C=N (1637 cm⁻¹), and aromatic C-H (2851–3082 cm⁻¹) .

- ¹H NMR : Signals for NH₂ protons appear as singlets (~5.28 ppm), while aromatic protons (Harom) exhibit complex splitting (δ 7.27–8.28 ppm). Overlapping signals (e.g., H-5 proton merged with aromatic protons) may require 2D NMR (COSY, HSQC) for resolution .

- ¹³C NMR : Characteristic peaks include pyrimidine carbons (C-2: ~163.8 ppm, C-4: ~164.4 ppm) and nitrophenyl carbons (125–148 ppm) .

Q. What challenges arise in interpreting spectral data for this compound, and how can they be addressed?

Overlapping signals in aromatic regions of NMR spectra (e.g., δ 7.22–9.07 ppm) complicate structural assignment. Solutions include:

- Using deuterated solvents (e.g., DMSO-d₆) to reduce splitting.

- Employing DEPT-135 or HSQC to differentiate CH, CH₂, and CH₃ groups.

- Cross-referencing with computational predictions (e.g., DFT-based chemical shift calculations) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antimicrobial or anticancer applications?

SAR studies reveal that:

- The 3-nitrophenyl group enhances electron-withdrawing effects, stabilizing π-π interactions with biological targets (e.g., DNA or enzyme active sites).

- Morpholinomethyl substitutions (e.g., in compound 5m) improve solubility and bioavailability, while pyrazole/pyrimidine hybrids (e.g., 5l) show enhanced antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Methodological approach : Screen derivatives against enzyme targets (e.g., V600E BRAF kinase) using IC₅₀ assays and correlate substituent properties (Hammett σ values) with activity .

Q. What computational strategies are effective in predicting the binding affinity of this compound to therapeutic targets like NAD+-dependent DNA ligase?

- Molecular docking : Use software (e.g., Discovery Studio) to dock the compound into the LigA active site (PDB: 2HIV). Key interactions include hydrogen bonding between the pyrimidine NH₂ and Asp101 and hydrophobic contacts with the nitrophenyl group .

- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å) and calculate binding free energy (MM-PBSA/GBSA) .

- ADMET prediction : Employ tools like SwissADME to optimize logP (<5) and topological polar surface area (TPSA > 60 Ų) for blood-brain barrier penetration .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be systematically analyzed?

- Control experiments : Verify compound purity (>95% by HPLC) and stability (TGA/DSC analysis). For example, compound 5m shows a melting point of 241°C, indicating thermal stability .

- Assay standardization : Use fixed ATP concentrations (e.g., 10 µM) in kinase inhibition assays to minimize variability.

- Statistical analysis : Apply ANOVA to compare replicates and identify outliers. For instance, inconsistent IC₅₀ values may arise from protein aggregation or solvent effects (e.g., DMSO >1% v/v) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。